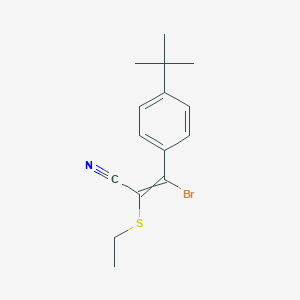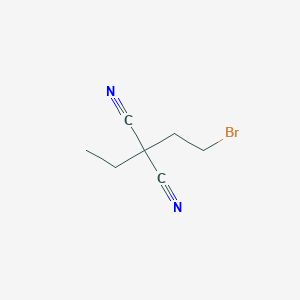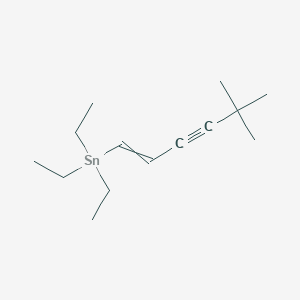
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 5,5-dimethylhex-1-en-3-yn-1-yl group and three ethyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane typically involves the reaction of 5,5-dimethylhex-1-en-3-yne with triethylstannane under specific conditions. The reaction is often catalyzed by a transition metal catalyst such as palladium or copper to facilitate the formation of the carbon-tin bond. The reaction conditions may include:
Solvent: Common solvents used include tetrahydrofuran (THF) or toluene.
Temperature: The reaction is usually carried out at elevated temperatures, typically between 50-100°C.
Catalyst: Palladium or copper catalysts are commonly used to promote the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different organotin hydrides or other reduced forms.
Substitution: The triethylstannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or other organometallic reagents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce various organotin derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds, which are important in the synthesis of complex organic molecules.
Biology: Organotin compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in drug development.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and other elements, facilitating the formation of new chemical structures. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Vinyl-tert-butyl-acetylene
- 5,5-Dimethyl-1-hexen-3-yne
- 1-Hexen-3-yne, 5,5-dimethyl
- tert-Butylvinylacetylene
Uniqueness
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane is unique due to its specific structure, which combines a 5,5-dimethylhex-1-en-3-yn-1-yl group with a triethylstannane moiety. This unique combination imparts specific chemical properties and reactivity, making it valuable in various applications, particularly in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
650605-86-0 |
|---|---|
Molekularformel |
C14H26Sn |
Molekulargewicht |
313.07 g/mol |
IUPAC-Name |
5,5-dimethylhex-1-en-3-ynyl(triethyl)stannane |
InChI |
InChI=1S/C8H11.3C2H5.Sn/c1-5-6-7-8(2,3)4;3*1-2;/h1,5H,2-4H3;3*1H2,2H3; |
InChI-Schlüssel |
PTMKJZGRUACFNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Sn](CC)(CC)C=CC#CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone](/img/structure/B12606553.png)

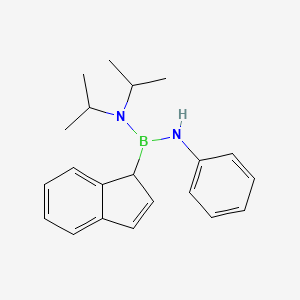
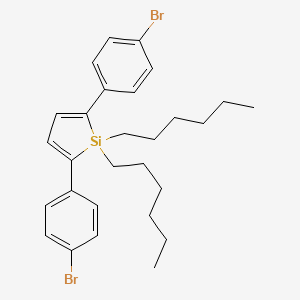
![N-[4-(Hydrazinylmethyl)phenyl]acetamide](/img/structure/B12606569.png)
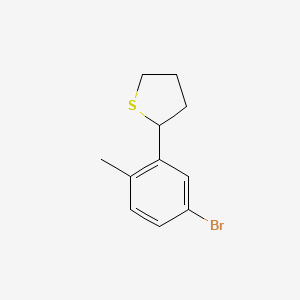
![2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;hydrochloride](/img/structure/B12606577.png)
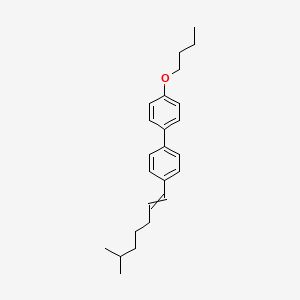
![1-(Benzo[a]pentacen-3-yl)ethan-1-one](/img/structure/B12606596.png)
![1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12606603.png)
![3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12606611.png)
